Lipophilicity Advantage Over 11-Bromoundecanamide
The calculated LogP of N-benzyl-11-bromoundecanamide is 6.04890, compared with 4.07780 for the unsubstituted analog 11-bromoundecanamide (CAS 5875-26-3) . This difference of approximately 2 log units indicates that the target compound partitions roughly 100-fold more efficiently into lipophilic phases. An independent XLogP calculation yields values of 5.5 for the target compound and 3.6 for 11-bromoundecanamide, confirming a consistent ~1.9 log unit offset [1][2].
| Evidence Dimension | Octanol-water partition coefficient (calculated LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 6.04890 (Chemsrc); XLogP = 5.5 (chem.labr.cc) |
| Comparator Or Baseline | 11-Bromoundecanamide (CAS 5875-26-3): LogP = 4.07780 (Chemsrc); XLogP = 3.6 (chem.labr.cc) |
| Quantified Difference | ΔLogP ≈ 1.97 (Chemsrc); ΔXLogP ≈ 1.9 (chem.labr.cc); corresponds to ~100-fold higher partition coefficient into organic phase |
| Conditions | In silico calculated values using standard XLogP / LogP algorithms |
Why This Matters
For procurement decisions, this ~100-fold lipophilicity difference determines whether the compound is suitable for hydrophobic environments such as lipid-based drug delivery systems, polymer matrices, or non-aqueous reaction media where the unsubstituted analog would remain predominantly in the aqueous phase.
- [1] chem.labr.cc. N-Benzyl-11-bromoundecanamide. CAS 71322-53-7. XLogP = 5.5. https://chem.labr.cc (accessed 2026-05-07). View Source
- [2] chem.labr.cc. 11-Bromoundecanamide. CAS 5875-26-3. XLogP = 3.6. https://chem.labr.cc (accessed 2026-05-07). View Source
